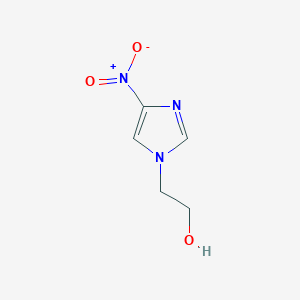

2-(4-Nitro-1H-imidazol-1-yl)ethanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-nitroimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c9-2-1-7-3-5(6-4-7)8(10)11/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHGAGCAEFVICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382694 | |

| Record name | UNII-UD15593HGR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5006-69-9 | |

| Record name | 2-(4-Nitro-1H-imidazol-1-yl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-UD15593HGR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD15593HGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 4 Nitro 1h Imidazol 1 Yl Ethanol and Its Derivatives

Primary Synthetic Routes to the 4-Nitro-1H-imidazole-1-ethanol Scaffold

The construction of the fundamental 2-(4-nitro-1H-imidazol-1-yl)ethanol structure is primarily achieved through two distinct pathways: alkylation of a pre-existing 4-nitroimidazole (B12731) ring and a more complex multi-step process involving the initial construction of the imidazole (B134444) ring followed by nitration.

Alkylation Reactions of 4-Nitroimidazole with Appropriate Ethanol (B145695) Derivatives

A common and direct method for synthesizing this compound involves the N-alkylation of 4-nitroimidazole. This nucleophilic substitution reaction is typically carried out by reacting 4-nitroimidazole with an ethanol derivative containing a leaving group, such as 2-chloroethanol (B45725) or 2-bromoethanol, in the presence of a base. smolecule.comgoogle.com The base, often potassium carbonate, facilitates the deprotonation of the imidazole nitrogen, enhancing its nucleophilicity. smolecule.com The reaction is commonly performed in a polar aprotic solvent like dimethylformamide (DMF). smolecule.com

Another alkylating agent that can be employed is ethylene (B1197577) oxide. google.com This method involves the ring-opening of the epoxide by the nucleophilic nitrogen of 4-nitroimidazole, directly introducing the 2-hydroxyethyl side chain.

The regioselectivity of the alkylation is a crucial aspect of this synthesis. While 4-nitroimidazole has two nitrogen atoms, the alkylation predominantly occurs at the N-1 position, leading to the desired product. researchgate.net This regioselectivity is influenced by both electronic and steric factors.

Multi-Step Syntheses Involving Imidazole Ring Construction and Nitration

An alternative to direct alkylation is a multi-step approach that begins with the synthesis of the imidazole ring itself, followed by a nitration step. This route offers greater flexibility for introducing substituents onto the imidazole core.

The synthesis can start from imidazole, which undergoes electrophilic nitration to introduce the nitro group. wikipedia.org A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgchemicalbook.com The reaction conditions, such as temperature, are controlled to favor the formation of the 4-nitro isomer. chemicalbook.com Once 4-nitroimidazole is obtained, the 2-hydroxyethyl side chain can be introduced via the alkylation methods described previously.

More intricate syntheses might involve the construction of the substituted imidazole ring from acyclic precursors, followed by nitration and subsequent alkylation. While more complex, these methods provide access to a wider range of derivatives with specific substitution patterns on the imidazole ring.

Strategies for Functionalization and Structural Modification

Once the this compound scaffold is obtained, it can be further modified to generate a library of derivatives with potentially enhanced or novel properties. These modifications can be targeted at the ethanol side chain or the imidazole ring itself.

Derivatization at the Ethanol Side Chain

The hydroxyl group of the ethanol side chain is a prime site for derivatization. Standard organic transformations can be employed to convert the alcohol into various other functional groups. For instance, esterification or etherification reactions can be used to introduce different substituents, potentially influencing the compound's solubility, and other physicochemical properties.

A notable example of side-chain modification is the metabolic oxidation of the primary alcohol in similar 5-nitroimidazole drugs, which has driven the development of analogues with altered side chains to improve their pharmacokinetic profiles. niscpr.res.in

Substitutions on the Imidazole Ring

Modifying the imidazole ring by introducing additional substituents can significantly impact the electronic properties and biological activity of the resulting compounds. These substitutions can be achieved either by starting with a pre-substituted imidazole ring before the key synthetic steps or by direct substitution on the 4-nitroimidazole core, although the latter can be challenging due to the deactivating effect of the nitro group.

Research has explored the synthesis of various substituted 4-nitroimidazole derivatives. For example, the synthesis of 1-alkyl-4-nitro-1H-imidazoles with different alkyl groups has been reported, demonstrating the feasibility of introducing diversity at the N-1 position. researchgate.net Furthermore, the synthesis of 5-substituted piperazinyl-4-nitroimidazole derivatives highlights the possibility of introducing complex substituents at other positions on the imidazole ring. nih.gov

Advances in Reaction Conditions and Catalyst Utilization in Nitroimidazole Synthesis

Recent advancements in synthetic methodologies have focused on improving the efficiency, selectivity, and environmental footprint of nitroimidazole synthesis. The use of microwave irradiation has been shown to accelerate alkylation reactions, reducing reaction times. smolecule.com

In the realm of catalysis, there is ongoing research into the development of more efficient and reusable catalysts for various steps in the synthesis of nitroimidazole derivatives. doi.org For instance, advancements in catalysts for nitration reactions aim to improve yields and regioselectivity. The development of flow reactor technology for the nitration of imidazole offers a safer and more efficient alternative to traditional batch processes. chemicalbook.com Furthermore, enantioselective alkylation using chiral catalysts is an emerging area, enabling the production of specific stereoisomers, which can be crucial for pharmaceutical applications.

Regioselectivity and Stereochemical Control in Nitroimidazole Synthesis

The synthesis of this compound and its derivatives requires precise control over the reaction to ensure the correct arrangement of atoms within the molecule. This involves managing both regioselectivity—the position of substitution on the imidazole ring—and stereochemistry, the three-dimensional arrangement of its atoms.

Regioselectivity in Nitroimidazole Alkylation

The imidazole ring contains two nitrogen atoms, and in substituted imidazoles, these nitrogens are not equivalent. During synthesis, particularly in N-alkylation reactions, the incoming alkyl group can attach to either nitrogen, leading to different constitutional isomers, or regioisomers. The inherent electronic and steric properties of the nitroimidazole core, along with reaction conditions, dictate the outcome of this process.

For 4-nitro-1H-imidazole, the parent structure for this compound, the two nitrogens are at positions 1 and 3. Due to tautomerism, 4-nitro-1H-imidazole and 5-nitro-1H-imidazole can exist in equilibrium, though N-protonation or deprotonation of both leads to identical ions. researchgate.net However, when an alkyl group is introduced, the product is locked as either a 1,4- or 1,5-substituted derivative.

Research has demonstrated that the N-alkylation of 4-nitroimidazole can be highly regioselective. Studies focusing on the alkylation of 4-nitroimidazole with various alkylating agents have shown a strong preference for substitution at the N-1 position. This selectivity is influenced by factors such as the choice of solvent, base, and temperature. For instance, using potassium carbonate (K2CO3) as the base in acetonitrile (B52724) at elevated temperatures (60°C) has been shown to effectively promote N-1 alkylation, leading to the desired 1,4-regioisomer in good yields. derpharmachemica.comresearchgate.net In contrast, for 2-methyl-5-nitroimidazole (B138375), the steric hindrance from the nitro group directs alkylation to the N-3 position. derpharmachemica.com The N-1 position of 4-nitroimidazole is less sterically hindered, favoring the formation of compounds like this compound.

The table below summarizes the conditions that favor the regioselective N-1 alkylation of 4-nitroimidazole, a key step in the synthesis of its derivatives. derpharmachemica.comresearchgate.net

| Alkylating Agent | Base | Solvent | Temperature | Yield (N-1 Isomer) |

| Ethyl Bromide | K2CO3 | Acetonitrile | 60°C | 75% |

| Propyl Bromide | K2CO3 | Acetonitrile | 60°C | 78% |

| Allyl Bromide | K2CO3 | Acetonitrile | 60°C | 80% |

| Propargyl Bromide | K2CO3 | Acetonitrile | 60°C | 77% |

| Phenacyl Bromide | K2CO3 | Acetonitrile | 60°C | 82% |

This table illustrates the effectiveness of specific reaction conditions in achieving high regioselectivity for the N-1 alkylation of 4-nitroimidazole, based on data from Hakmaoui et al. (2022). derpharmachemica.comresearchgate.net

The choice of solvent can also play a critical role in directing the regiochemical outcome, a phenomenon known as solvent-controlled regioselectivity. nih.gov In the synthesis of nitroimidazole derivatives, polar aprotic solvents like Dimethylformamide (DMF) and acetonitrile are commonly employed to facilitate these reactions. derpharmachemica.comgoogle.com

Stereochemical Control in Nitroimidazole Synthesis

Stereochemical control is crucial when the synthesized nitroimidazole derivative contains a chiral center, resulting in molecules that are non-superimposable mirror images of each other (enantiomers). For this compound, the carbon atom bonded to the hydroxyl group is not a chiral center. However, for many of its derivatives, particularly those with further substitutions on the ethanol side chain, stereochemistry becomes a critical consideration.

A prominent example of stereochemical control in the broader nitroimidazole class is the synthesis of optically pure Misonidazole (B1676599), a 2-nitroimidazole (B3424786) derivative. One successful strategy involves using a chiral starting material, such as epichlorohydrin, which contains a built-in stereocenter. This chiral template guides the synthesis to produce a single stereoisomer. nih.gov

Another established method for achieving stereocontrol is through the nucleophilic opening of a chiral epoxide. For instance, 2-nitroimidazole can react with (R)- or (S)-2-(methoxymethyl)oxirane. This reaction proceeds via a nucleophilic attack that opens the epoxide ring, transferring the chirality from the oxirane to the final product, resulting in the synthesis of optically pure (R)- or (S)-Misonidazole. nih.gov

These principles are directly applicable to the synthesis of chiral derivatives of this compound. By starting with a chiral precursor, such as a substituted chiral epoxide, and reacting it with 4-nitroimidazole, it is possible to synthesize specific stereoisomers of more complex derivatives. The reaction of 1-alkyl-4-bromo-2-nitroimidazoles with strong nucleophiles has also been explored, indicating pathways that could be adapted for stereoselective synthesis, although these can sometimes lead to complex mixtures and rearrangements. rsc.org

The synthesis of various functionalized nitroimidazoles for applications like medical imaging often involves multi-step processes where maintaining stereochemical integrity is key. For example, the synthesis of precursors for PET radioligands involves N-alkylation of 2-nitroimidazole followed by further functionalization, where chiral centers may be introduced and must be controlled. nih.gov

Investigative Studies on Biological Activities and Pharmacological Potentials

Antimicrobial Efficacy of Nitroimidazole Ethanol (B145695) Derivatives

Nitroimidazole derivatives are a well-established class of antimicrobial agents. nih.gov The core structure, featuring a nitro group attached to an imidazole (B134444) ring, is crucial for their biological activity. This section explores the documented antimicrobial spectrum of 2-(4-Nitro-1H-imidazol-1-yl)ethanol and related compounds.

Activity against Anaerobic Bacteria

Nitroimidazoles, including metronidazole (B1676534), are known to be highly effective against obligate anaerobic bacteria. nih.govdroracle.ai Their mechanism of action relies on the anaerobic environment for the reduction of the nitro group, a process that leads to the formation of cytotoxic metabolites that damage microbial DNA. droracle.ai While aerobic bacteria generally lack the necessary environment to activate these compounds, nitroimidazoles demonstrate potent bactericidal effects against a wide range of anaerobes. nih.govdroracle.ai

Research has shown that nitroimidazole derivatives are effective against various anaerobic bacteria, including species of Bacteroides, Fusobacterium, and Clostridium. droracle.ai For instance, metronidazole, a related 2-methyl-5-nitroimidazole (B138375) derivative, is used to treat infections caused by these organisms. nih.gov The activity of these compounds is largely driven by the nitroimidazole pharmacophore under anaerobic conditions. nih.gov

| Compound | Bacterial Group | Observed Activity |

|---|---|---|

| Metronidazole | Bacteroides fragilis group | Active, though some resistance reported |

| Metronidazole | Clostridium species | Effective |

| Linezolid (for comparison) | Bacteroides fragilis group | MIC range of 2-4 mg/l |

Antiprotozoal Activities

The antiprotozoal activity of nitroimidazoles is well-documented. nih.gov Metronidazole, for example, is a potent trichomonacide. nih.gov Studies have demonstrated the efficacy of nitroimidazole derivatives against various protozoa, including Trichomonas vaginalis and Giardia intestinalis. In fact, research indicates good activity of related compounds against both Giardia intestinalis and metronidazole-resistant strains of Trichomonas vaginalis. The mechanism of action is believed to be similar to that observed in anaerobic bacteria, involving the reduction of the nitro group in the low-oxygen environment of these parasites.

Antifungal Activity Profiles

While the primary strength of nitroimidazoles lies in their antibacterial and antiprotozoal effects, some studies have explored their potential as antifungal agents. Research on a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, which share the imidazole ethanol core, revealed antifungal activity against Candida albicans and other non-albicans Candida species. nih.gov Specifically, aromatic biphenyl (B1667301) ester derivatives of this scaffold were found to be more active than the reference drug fluconazole. nih.gov

Antitubercular Activity of Related Nitroimidazoles

The search for new treatments for tuberculosis has led to the investigation of nitroimidazoles. Bicyclic 4-nitroimidazoles, such as pretomanid (B1679085) and delamanid (B1670213), have emerged as a significant class of anti-TB agents. nih.gov Their mechanism involves the bioreduction of the 4-nitroimidazole (B12731) core by a deazaflavin-dependent nitroreductase, which generates reactive species toxic to Mycobacterium tuberculosis. nih.gov Earlier 2-nitroimidazoles were also screened for antitubercular activity, with some showing promise. nih.gov Notably, increasing the lipophilicity at the 5-position of 2-nitroimidazoles was found to enhance their activity against Gram-positive bacteria, including M. tuberculosis. nih.gov

Anticancer and Hypoxia-Modifying Properties

A significant area of research for nitroimidazoles is their potential application in cancer therapy, particularly in targeting hypoxic tumor cells.

Selective Cytotoxicity Towards Hypoxic Cells

Solid tumors often contain regions of low oxygen, known as hypoxia, which contributes to resistance to conventional therapies like radiation and chemotherapy. nih.gov Nitroimidazoles are a class of compounds that can be selectively activated in these hypoxic environments. nih.gov This selective activation occurs through bioreduction by cellular nitroreductases, leading to the formation of reactive intermediates that become entrapped within the hypoxic cells. nih.gov

Studies have shown that 2-nitroimidazole (B3424786) derivatives exhibit selective toxicity towards hypoxic cells. nih.gov For example, research on iodoazomycin arabinofuranoside (IAZA) and fluoroazomycin arabinofuranoside (FAZA), both 2-nitroimidazole derivatives, demonstrated that hypoxic cancer cells are significantly more sensitive to these drugs compared to their normoxic counterparts. nih.gov This selective cytotoxicity is a function of both drug concentration and the duration of exposure under hypoxic conditions. nih.gov The mechanism involves the depletion of cellular thiols, such as glutathione (B108866), followed by an increase in intracellular calcium levels, ultimately leading to cell death. nih.gov The reduction of the nitro group to a reactive nitroso intermediate is believed to be a key step in this process. nih.gov

| Compound | Cell Line | Condition | IC50 Value | Fold-Difference (Normoxia vs. Hypoxia) |

|---|---|---|---|---|

| IAZA | Head and Neck Cancer Cells | Normoxia | Higher | >22-fold lower in hypoxia |

| Hypoxia (<0.1% O2) | Lower | |||

| FAZA | Head and Neck Cancer Cells | Normoxia | Higher | >15-fold lower in hypoxia |

| Hypoxia (<0.1% O2) | Lower |

Radiosensitization in Tumor Microenvironments

Nitroimidazole compounds have been a focal point of research for their potential as radiosensitizers in cancer therapy. The effectiveness of radiotherapy is often limited by the presence of hypoxic (low oxygen) cells within solid tumors, which are known to be more resistant to radiation-induced damage. Electron-affinic compounds, such as nitroimidazoles, can mimic the action of oxygen in "fixing" the damage to DNA caused by ionizing radiation, thereby increasing the sensitivity of hypoxic tumor cells to treatment. nih.gov

Several nitroimidazole derivatives have been evaluated clinically for this purpose, including misonidazole (B1676599) and etanidazole. nih.gov The core mechanism relies on the electron affinity of the nitro group, which allows it to react with DNA radicals produced during radiotherapy. nih.gov While nimorazole (B1678890) is a 5-nitroimidazole used clinically as a radiosensitiser, research has also explored 2-nitroimidazole analogues which have demonstrated significant tumor radiosensitization in laboratory models. nih.gov

The radiosensitizing effect is strongly correlated with the electron affinity of the specific nitroimidazole compound. nih.gov For instance, 2-nitroimidazoles typically exhibit one-electron reduction potentials between -380 to -400 mV. nih.gov Although extensive clinical data on this compound as a radiosensitizer is not available, its structural classification as a 4-nitroimidazole derivative places it within this class of biologically active agents. Its potential for radiosensitization would be predicated on its specific electron affinity and its ability to be reduced within the hypoxic tumor microenvironment, a characteristic feature of the nitroimidazole class. Further studies are required to determine its specific sensitizer (B1316253) enhancement ratio and clinical utility.

Chemosensitization Potential in Combination Therapies

In addition to sensitizing tumor cells to radiation, nitroimidazoles have shown potential in enhancing the efficacy of certain chemotherapy drugs, a process known as chemosensitization. This effect is particularly noted with alkylating agents. niscpr.res.in A critical factor for this activity is tumor hypoxia; the selective reduction of the nitroimidazole in the low-oxygen environment of a tumor provides a degree of specificity, targeting the sensitizing effect to cancer cells while sparing well-oxygenated normal tissues. niscpr.res.in

Three primary mechanisms have been proposed to explain how nitroimidazoles exert their chemosensitizing effects:

Depletion of intracellular thiols: Compounds like glutathione can protect cells from the cytotoxic effects of alkylating agents. Nitroimidazole reduction can deplete these protective thiols, rendering the cancer cells more vulnerable to chemotherapy. niscpr.res.in

Modification of pharmacokinetics: The presence of the nitroimidazole can alter the distribution and metabolism of the co-administered chemotherapeutic agent. niscpr.res.in

Increased cross-linking of DNA: Nitroimidazoles may enhance the ability of alkylating agents to form damaging cross-links within the DNA of cancer cells. niscpr.res.in

While the principle of chemosensitization has been established for the nitroimidazole class, specific research detailing the potential of this compound in combination therapies is limited. Its efficacy would depend on its own reduction potential and its interaction with specific chemotherapeutic agents within the tumor microenvironment.

Other Documented Biological Activities of Related Nitroimidazole Compounds

The nitroimidazole scaffold is a versatile pharmacophore, and various derivatives have been identified with a wide range of biological activities beyond radiosensitization and chemosensitization. researchgate.netunimib.it

Antimicrobial and Antiprotozoal Activity: This is the most established therapeutic application of nitroimidazoles. 5-nitroimidazole derivatives, such as metronidazole and tinidazole (B1682380), are mainstays in treating infections caused by anaerobic bacteria and protozoa like Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia. researchgate.net The mechanism of action is based on the reductive activation of the nitro group within the anaerobic microorganism, which leads to the formation of cytotoxic nitroso intermediates and other reactive radicals that damage microbial DNA and other macromolecules, leading to cell death. researchgate.netnih.gov The first nitroimidazole discovered to have such activity was azomycin, a 2-nitroimidazole isolated from a Streptomyces species. researchgate.net

Antitubercular Activity: Certain bicyclic nitroimidazole derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains. niscpr.res.innih.gov Compounds such as pretomanid and delamanid are part of this class and work through a complex mechanism involving the generation of reactive nitrogen species, such as nitric oxide, following enzymatic reduction of the nitro group by a deazaflavin-dependent nitroreductase (Ddn). nih.gov

Antifungal and Anticancer Properties: Research into various synthetic derivatives has revealed other potential applications. For example, some thiosemicarbazide (B42300) derivatives of imidazole have shown in vitro activity against Gram-positive bacteria, and certain hydrazone derivatives have exhibited moderate cytotoxic activity against cancer cell lines. nih.gov

Immunosuppressive Effects: The compound azathioprine, which incorporates a 4-nitroimidazole moiety linked to a purine (B94841) analogue, functions as an immunosuppressive agent. niscpr.res.in This demonstrates the diverse pharmacological outcomes that can be achieved by modifying the core imidazole structure.

Hypoxia Imaging: The selective accumulation of nitroimidazoles in hypoxic tissues has been exploited for diagnostic purposes. For example, 2-nitroimidazole derivatives like fluoromisonidazole (B1672914) (18F-FMISO) are used as imaging agents in Positron Emission Tomography (PET) to visualize hypoxic regions within tumors, which can help in treatment planning and prognosis. unimib.itmdpi.com

Table 1: Documented Biological Activities of Various Nitroimidazole Compounds

| Compound Class/Example | Nitro Group Position | Primary Biological Activity | Reference(s) |

|---|---|---|---|

| Metronidazole, Tinidazole | 5-nitro | Antibacterial (anaerobic), Antiprotozoal | researchgate.net |

| Nimorazole | 5-nitro | Radiosensitizer | nih.gov |

| Misonidazole, Etanidazole | 2-nitro | Radiosensitizer | nih.gov |

| Fluoromisonidazole (FMISO) | 2-nitro | Hypoxia Imaging Agent | unimib.itmdpi.com |

| Pretomanid, Delamanid | Bicyclic nitroimidazoles | Antitubercular | nih.gov |

| Azathioprine | 4-nitro (moiety) | Immunosuppressant | niscpr.res.in |

| Azomycin | 2-nitro | Antibacterial, Antiprotozoal | researchgate.netnih.gov |

Role as an Impurity in Pharmaceutical Products and its Biological Implications

This compound is recognized in pharmaceutical manufacturing primarily as a process-related impurity of metronidazole, a widely used 5-nitroimidazole antibiotic. smolecule.comlgcstandards.comnih.gov It is officially cataloged as "Metronidazole EP Impurity C". lgcstandards.com The presence of such impurities, even in trace amounts, is a critical concern for drug quality, safety, and efficacy.

The formation of this 4-nitro isomer can occur during the synthesis of metronidazole, which involves the nitration of an imidazole precursor. The reaction conditions can lead to the formation of positional isomers, which must be identified and controlled. Consequently, robust analytical methods are required to detect and quantify the level of this compound in the final drug product to ensure it remains below the thresholds set by regulatory agencies like the European Pharmacopoeia (EP).

The biological implications of this impurity are twofold. Firstly, due to its structural similarity to the active pharmaceutical ingredient (metronidazole), it is plausible that this compound possesses its own biological activity, potentially including antimicrobial effects. smolecule.com Secondly, and more critically from a safety perspective, nitroaromatic compounds as a class are often associated with potential toxicity and mutagenicity. nih.govtaylorandfrancis.com This is linked to the reductive metabolism of the nitro group, which can generate reactive intermediates capable of interacting with cellular macromolecules like DNA. Therefore, controlling the presence of this compound in metronidazole formulations is essential to minimize any potential risks associated with long-term exposure to this impurity.

Mechanistic Elucidation of Action and Molecular Interactions

Reductive Bioactivation of the Nitro Group in Nitroimidazoles

Nitroimidazoles are essentially prodrugs that require intracellular chemical reduction to exert their biological effects. nih.govmdpi.com This activation is a hallmark of their selective toxicity towards anaerobic or hypoxic cells, as the presence of oxygen can reverse the initial activation step.

Enzymatic Reduction Pathways under Low Oxygen Tension

The selective toxicity of nitroimidazoles is primarily due to their activation in low-oxygen (hypoxic or anaerobic) environments. nih.gov In the presence of oxygen, the initial product of reduction, a nitro radical anion, is rapidly reoxidized back to the parent compound in a "futile cycle," which prevents the formation of downstream toxic metabolites. plos.org Under hypoxic conditions, however, this reoxidation is diminished, allowing for further reduction to occur. mdpi.comnih.gov

This reduction is not a spontaneous event but is catalyzed by a variety of cellular enzymes. These enzymes, often referred to as nitroreductases, transfer electrons to the nitroimidazole. Key components of the cellular reductive machinery, such as ferredoxins in anaerobic microorganisms, play a crucial role in this process by donating electrons. nih.gov In mammalian cells, several enzymes have been implicated in the one-electron reduction of nitroaromatics, including NADPH-cytochrome P450 reductase, cytochrome b5 reductase, xanthine (B1682287) oxidase, and aldehyde dehydrogenase. nih.gov

Formation of Reactive Nitro Radical Anions and Subsequent Metabolites

The bioactivation of a nitroimidazole begins with a single-electron reduction of the nitro group (NO₂) to form a nitro radical anion (NO₂⁻•). nih.govplos.org This highly reactive species is a critical intermediate in the cytotoxic cascade. The formation of these radical anions has been detected directly using techniques like electron spin resonance spectroscopy in various biological systems, including rat hepatocytes. nih.govnih.gov

If not reoxidized by oxygen, the nitro radical anion can undergo further reduction steps. This leads to the formation of a series of highly reactive and damaging intermediates. niscpr.res.in These subsequent metabolites include nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) derivatives. plos.orgniscpr.res.inresearchgate.net Studies on 5-nitroimidazoles suggest that a four-electron reduction to the hydroxylamine stage is crucial for the covalent binding to cellular macromolecules. oa.mg These reactive species are ultimately responsible for the observed cellular damage.

| Reactive Species | Description | Implicated in |

| Nitro Radical Anion (NO₂⁻•) | The initial product of single-electron reduction of the nitro group. plos.org | Reversible formation; key to oxygen-dependent selectivity. plos.org |

| Nitroso Intermediate (R-NO) | A further reduced, highly reactive species. plos.orgniscpr.res.in | Reacts with cellular components, leading to damage. plos.org |

| Hydroxylamine Intermediate (R-NHOH) | Product of further reduction, implicated in covalent binding. researchgate.netoa.mg | Binds to macromolecules like DNA and proteins. researchgate.netoa.mg |

| Superoxide (B77818) Anion (O₂⁻•) | Formed when the nitro radical anion reacts with oxygen. nih.govniscpr.res.in | Contributes to oxidative stress. nih.gov |

Identification and Role of Specific Nitroreductases in Activation

The enzymes responsible for the bioactivation of nitroimidazoles, known as nitroreductases, are diverse and can differ between organisms. nih.govproquest.com A decrease in the activity of these enzymes is a common mechanism of resistance to nitroimidazole-based drugs. mdpi.comnih.gov

Several specific nitroreductases have been identified:

In the bacterium Helicobacter pylori, resistance to metronidazole (B1676534) is linked to mutations in genes encoding the oxygen-insensitive NADPH nitroreductase (rdxA) and NADPH flavin oxidoreductase (frxA). mdpi.com

In Mycobacterium tuberculosis, the activation of nitroimidazole drugs like delamanid (B1670213) and pretomanid (B1679085) is dependent on a deazaflavin-dependent nitroreductase (Ddn), which utilizes cofactor F420. mdpi.comasm.org

In the parasite Entamoeba histolytica, thioredoxin reductase has been identified as an enzyme capable of reducing metronidazole, thus activating it. plos.org

In mammalian cells, NADPH-cytochrome P450 reductase has been shown to be a key enzyme in the reductive activation of various nitroaromatic compounds under hypoxic conditions. nih.gov

Molecular Targets and Cellular Damage Mechanisms

Once activated, the reactive metabolites of nitroimidazoles can wreak havoc within the cell by interacting with and damaging essential macromolecules, most notably DNA.

Induction of DNA Damage and Strand Breakage

A primary mechanism of cytotoxicity for activated nitroimidazoles is the induction of DNA damage. nih.gov The reactive intermediates generated during reductive activation can bind covalently to DNA, leading to the formation of adducts. oa.mg This interaction can disrupt the structure and function of the DNA molecule.

Studies have demonstrated that reduced nitroimidazoles directly cause breaks in DNA strands. nih.gov The efficiency of DNA damage has been shown to correlate with the one-electron reduction potential of the specific nitroimidazole compound, with a slower rate of drug reduction often leading to more significant damage. nih.gov The protonated one-electron nitro radical anion has been proposed as a likely candidate for the species directly responsible for this DNA damage. nih.gov Research on various 2-nitroimidazoles confirmed that these compounds induce DNA strand breakage following radiation-induced reduction. nih.gov

| Nitroimidazole Derivative (Example) | Observed DNA Damage | Reference |

| Misonidazole (B1676599) | Induces alkali-labile breaks in plasmid DNA. nih.gov | nih.gov |

| Metronidazole | Causes DNA damage, with efficiency correlating to its reduction potential. nih.gov | nih.gov |

| Ornidazole (B1677491) | Induces DNA damage. nih.gov | nih.gov |

| Benznidazole | Induces DNA damage. nih.gov | nih.gov |

Interference with Nucleic Acid Synthesis and Repair Processes

Beyond causing direct strand breaks, activated nitroimidazoles can also disrupt the fundamental processes of DNA replication and repair. Research on the 2-nitroimidazoles IAZA and FAZA revealed that these compounds can compromise DNA replication, slow the progression of the S phase of the cell cycle, and induce replication stress in hypoxic cells. nih.gov

Furthermore, some nitroimidazole hybrids have been found to target essential enzymes involved in DNA maintenance. For instance, a study identified the bacterial topoisomerase IV as a direct protein target. nih.gov Topoisomerase IV is a critical enzyme that manages DNA topology during replication, and its inhibition would severely disrupt nucleic acid synthesis. The upregulation of proteins associated with the DNA damage response is another indicator that these compounds trigger cellular pathways that sense and react to compromised DNA integrity. nih.gov While not a direct action of 2-(4-Nitro-1H-imidazol-1-yl)ethanol itself, the immunosuppressive drug Azathioprine, which contains a nitroimidazole moiety, functions by interfering with purine (B94841) synthesis, thereby disrupting the synthesis of both DNA and RNA. nih.gov

Interactions with Intracellular Thiols and Other Macromolecules

The cytotoxic potential of this compound, like other nitroimidazoles, is realized through its reductive activation in hypoxic environments. This process transforms the relatively inert parent compound into highly reactive intermediates capable of covalently modifying essential cellular macromolecules.

Under conditions of low oxygen, intracellular reductases, such as NADPH:cytochrome P450 reductase, donate electrons to the nitro group of the imidazole (B134444) ring. This one-electron reduction generates a nitro radical anion. In the continued absence of oxygen, this radical anion can undergo further reduction to form a nitroso, hydroxylamine, and ultimately an amine derivative. These reduced intermediates are highly reactive electrophiles that readily form covalent adducts with nucleophilic cellular components.

Intracellular thiols, most notably glutathione (B108866) (GSH) and cysteine residues within proteins, are primary targets for these reactive metabolites. The sulfhydryl group (-SH) of these molecules can act as a nucleophile, attacking the electron-deficient intermediates of this compound. This interaction leads to the depletion of the intracellular thiol pool, rendering the cell more susceptible to oxidative stress and disrupting the function of thiol-dependent enzymes.

The covalent binding of the activated this compound to proteins can inhibit their function, while adduction to nucleic acids can lead to strand breaks and other forms of DNA damage, ultimately contributing to cell death. The extent of this binding is a critical determinant of the compound's biological activity.

Table 1: Representative Data on the Depletion of Intracellular Thiols by Activated Nitroimidazoles

| Thiol Compound | Initial Concentration (mM) | Concentration after Exposure to Activated Nitroimidazole (mM) | % Depletion |

| Glutathione (GSH) | 5.0 | 2.1 | 58% |

| Cysteine | 1.0 | 0.4 | 60% |

Oxygen-Dependent Inhibition (Futile Cycling) and Biochemical Implications

The selective toxicity of this compound towards hypoxic cells is a direct consequence of the influence of molecular oxygen on its metabolic activation. This phenomenon is known as "futile cycling" or oxygen-dependent inhibition.

In the presence of sufficient oxygen (normoxic conditions), the one-electron reduction of the nitro group to the nitro radical anion is readily reversed. Molecular oxygen, being a more avid electron acceptor, can efficiently oxidize the nitro radical anion back to the parent nitroimidazole compound. This process simultaneously reduces oxygen to the superoxide radical anion (O₂⁻).

This cyclical process of reduction and re-oxidation is termed "futile cycling" because the parent compound is regenerated, and the net result is the consumption of reducing equivalents (such as NADPH) and the production of reactive oxygen species (ROS), primarily superoxide. The superoxide anion can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), leading to a state of oxidative stress.

The biochemical implications of futile cycling are significant. The continuous production of superoxide can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA. Furthermore, the consumption of NADPH can deplete the cell's reducing power, impacting other essential metabolic pathways. However, in the context of the compound's primary mechanism of action against hypoxic targets, this futile cycling in normoxic tissues prevents the accumulation of the reactive intermediates necessary for covalent binding and cytotoxicity, thus providing a basis for its selective activity.

Table 2: Influence of Oxygen Concentration on the Metabolic Fate of a Representative Nitroimidazole

| Oxygen Concentration | Fate of Nitro Radical Anion | Primary Outcome |

| High (Normoxia) | Re-oxidation to parent compound | Futile cycling, ROS production |

| Low (Hypoxia) | Further reduction | Covalent binding to macromolecules |

Metabolism and Biotransformation of Nitroimidazole Compounds

Metabolic Pathways in Biological Systems

Nitroimidazoles are recognized as prodrugs, meaning they are biologically inactive upon administration and require metabolic conversion to exert their therapeutic effects. oup.commdpi.comnih.gov The central event in their activation is the reduction of the nitro group, a process that occurs preferentially under the low-oxygen (hypoxic) conditions found in anaerobic bacteria, protozoa, and hypoxic tumor cells. oup.comnih.govwikipedia.org This selective activation is the basis for their targeted antimicrobial activity. The reduction is catalyzed by various reductase enzymes, such as nitroreductases and other flavoenzymes, that are present in susceptible organisms. scielo.bracs.org

The liver is a primary site for the metabolism of systemically absorbed nitroimidazoles. oup.comresearchgate.netnih.gov The metabolic pathways are significantly influenced by the position of the nitro group on the imidazole (B134444) ring (e.g., C4 vs. C5) and the nature of the side chains.

For the widely studied 5-nitroimidazoles, such as metronidazole (B1676534), hepatic metabolism is extensive and involves enzymes from the cytochrome P450 (CYP) superfamily. wikipedia.org The primary metabolic reactions include oxidation of the side chains. researchgate.netacs.org For metronidazole, this results in the formation of a hydroxy metabolite (1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole) and an acidic metabolite (2-methyl-5-nitroimidazole-1-yl-acetic acid). oup.comresearchgate.net Further degradation can lead to cleavage of the imidazole ring, producing smaller molecules like acetamide. oup.com

In contrast, the metabolism of 4-nitroimidazoles appears to be influenced differently by hepatic enzymes. Studies on 1-trityl-4-nitroimidazole suggest that while it interacts with cytochrome P450, the presence of the nitro group at the C4 position can hinder the optimal interaction with the enzyme's active site, potentially leading to lower metabolic efficiency compared to other imidazole-based compounds. nih.gov

For 2-(4-Nitro-1H-imidazol-1-yl)ethanol , specific metabolic studies are not widely available. However, based on general principles of drug metabolism, two primary pathways are likely:

Nitroreduction: The 4-nitro group undergoes reduction, particularly by microbial reductases, to form reactive nitroso and hydroxylamine (B1172632) intermediates, which are key to its biological activity. scielo.brnih.govnih.gov

Side-Chain Oxidation: The ethanol (B145695) side chain is susceptible to oxidation. Primary alcohols are typically metabolized by enzymes like alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to first form an aldehyde intermediate, which is then rapidly oxidized to a carboxylic acid derivative. veeprho.com

The identification of these and other metabolites relies on advanced analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being a principal method for separating and identifying drug metabolites in biological samples. nih.govusda.govnih.govnih.gov

Table 1: Identified Metabolites of Representative Nitroimidazole Compounds

| Parent Compound | Metabolite | Metabolic Pathway | Reference |

| Metronidazole | 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole (Hydroxy Metronidazole) | Side-chain oxidation | oup.comresearchgate.net |

| Metronidazole | 2-methyl-5-nitroimidazole-1-yl-acetic acid (Acidic Metabolite) | Side-chain oxidation | oup.com |

| Metronidazole | N-(2-hydroxyethyl)-oxamic acid | Imidazole ring fission | oup.com |

| Metronidazole | Acetamide | Imidazole ring fission | oup.com |

| Dimetridazole (DMZ) | 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI or DMZOH) | Side-chain oxidation | acs.org |

| Ipronidazole (IPZ) | 1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole (IPZ-OH) | Side-chain oxidation | acs.org |

Studies with the 5-nitroimidazole ronidazole (B806) in conventional versus germ-free rats demonstrated that the presence of gut microflora significantly alters the drug's distribution and excretion profile, highlighting the substantial role of microbial metabolism. nih.gov Similarly, metronidazole administration has been shown to affect the composition and metabolic output of the gut microbiota, such as altering the profile of fecal secondary bile acids, which are products of microbial metabolism. preprints.org This biotransformation by gut microbes is not limited to the colon and can occur throughout the gastrointestinal tract where anaerobic conditions prevail. oup.com

Excretion Pathways of Nitroimidazole Derivatives

Nitroimidazole compounds and their various metabolites are eliminated from the body primarily through renal and fecal routes. researchgate.netnih.gov The extent to which the parent drug is excreted unchanged is often low, indicating comprehensive metabolism. For metronidazole, the majority is excreted in the urine as oxidized metabolites, with less than 12% appearing as the unchanged parent drug. researchgate.net

The route and rate of excretion can be influenced by the specific compound and the species. For example, in a study of 3,5-dinitrobenzamide, colostomized chickens cleared 58% of the dose in urine and 21% in feces, while rats showed a more balanced excretion with 52% in urine and 44% in feces. nih.gov The involvement of gut microflora can also shift the balance of excretion; for ronidazole, conventional rats with an intact microflora excreted a much larger fraction of the drug's radioactivity in the feces compared to germ-free rats. nih.gov

Table 2: Summary of Excretion Data for Representative Nitroaromatic Compounds

| Compound | Species | % Excreted in Urine | % Excreted in Feces | Note | Reference |

| Metronidazole | Human | >80% (mostly as metabolites) | Minor | Less than 12% excreted unchanged in urine. | researchgate.net |

| 3,5-Dinitrobenzamide | Chicken | 58% | 21% | Data from colostomized chickens. | nih.gov |

| 3,5-Dinitrobenzamide | Rat | 52% | 44% | N/A | nih.gov |

| Ronidazole | Rat | - | Higher in conventional vs. germ-free rats | Demonstrates the role of microflora in fecal excretion. | nih.gov |

Interplay between Metabolism and Biological Activity/Toxicity

The metabolism of nitroimidazoles is inextricably linked to their biological activity and toxicity. scielo.brnih.gov The reduction of the nitro group is not a detoxification step but rather an activation process that generates the cytotoxic species. oup.comnih.govnih.gov

This reductive activation proceeds through the formation of highly reactive, short-lived intermediates, including the nitroso (-NO) and hydroxylamino (-NHOH) derivatives, as well as nitro radical anions. scielo.bracs.orgnih.gov These reactive species are potent electrophiles that can covalently bind to and cause extensive damage to cellular macromolecules, most critically DNA. nih.govmdpi.comscilit.com This interaction leads to DNA strand breakage, destabilization of the DNA helix, and inhibition of nucleic acid synthesis, ultimately resulting in cell death. nih.govnih.govmdpi.com

The biological potency of a nitroimidazole is strongly correlated with its electron affinity, or ease of reduction (reduction potential). nih.govnih.gov Compounds that are more easily reduced tend to be more potent cytotoxins. This helps explain the general observation that 5-nitroimidazoles are often more biologically active than their 4-nitroimidazole (B12731) isomers, as they typically have a more favorable reduction potential. nih.gov However, newer bicyclic 4-nitroimidazoles, such as pretomanid (B1679085), have been developed as highly effective drugs, demonstrating that other structural features also play a critical role in activity. mdpi.com The toxicity observed in host mammalian cells, as well as the mutagenic and carcinogenic potential of some nitroimidazoles, is also believed to stem from these same reactive metabolites. nih.govnih.gov

Metabolic Characterization of Impurity Profiles in Pharmaceutical Research

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, governed by stringent regulatory guidelines from bodies like the International Council for Harmonisation (ICH). pharmatutor.orgresolvemass.ca Impurity profiling involves the detection, identification, and quantification of all potential impurities in a drug substance and finished product to ensure its safety and efficacy. pharmatutor.orgnih.gov Impurities can originate from the synthetic process or from the degradation of the drug substance over time. pharmatutor.orgmdpi.com

A crucial intersection between drug metabolism and impurity analysis occurs in the process of "qualification." veeprho.comnih.gov According to ICH guidelines (Q3A/R2 and Q3B/R2), an impurity is generally considered qualified from a toxicological standpoint if it is also a "significant metabolite" present in animal or human studies. nih.gov This means that if a substance present as a process impurity in a drug is also produced by the body as a metabolite, its safety may have already been implicitly assessed during preclinical toxicology studies of the drug itself.

Establishing that an impurity is also a metabolite requires sophisticated analytical work. This involves using techniques like HPLC and LC-MS/MS to demonstrate that the impurity is formed in vivo, preferably by measuring its exposure in plasma or its excretion in urine. veeprho.comnih.gov If the exposure to the metabolite in preclinical animal models is shown to be equal to or greater than the exposure in humans at the therapeutic dose, this can provide a scientific justification to avoid conducting separate, dedicated toxicity studies for that specific impurity. nih.gov This approach reduces animal testing, cost, and development time.

This compound is relevant in this context as it can be a process-related impurity in the synthesis of other pharmaceutical agents. Its metabolic characterization is therefore important not only for understanding its own potential activity but also for the safety assessment of any drug product in which it might be present as an impurity.

Advanced Analytical Methodologies for 2 4 Nitro 1h Imidazol 1 Yl Ethanol and Metabolites

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-(4-Nitro-1H-imidazol-1-yl)ethanol and its metabolites from complex matrices. The choice of technique depends on the required resolution, speed, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of nitroimidazole compounds. jfda-online.comlgcstandards.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

Research has demonstrated that effective separation from its parent compounds, such as metronidazole (B1676534), can be achieved on C18 columns. A typical mobile phase for this separation consists of a mixture of water and acetonitrile (B52724) (MeCN). UV detection is often employed for quantification, with the wavelength set to capture the absorbance of the nitroimidazole chromophore. lgcstandards.com Method validation according to pharmacopeial guidelines includes assessments of specificity, linearity, and the limit of detection (LOD).

Table 1: Example HPLC Conditions for Nitroimidazole Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18 | |

| Mobile Phase | Water:Acetonitrile (70:30 v/v) | |

| Detection | UV-Vis | lgcstandards.com |

| Application | Purity assessment, Quantitative analysis |

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) is another powerful separation technique, but it requires analytes to be volatile and thermally stable. sigmaaldrich.com Compounds like this compound, which contain polar functional groups such as a hydroxyl (-OH) group, are not inherently suitable for GC analysis as they exhibit poor volatility and may interact with the GC column. sigmaaldrich.comjfda-online.com

To overcome this limitation, a derivatization step is employed. jfda-online.com This chemical modification process converts polar functional groups into less polar, more volatile derivatives. nationalmaglab.org For the hydroxyl group present in this compound, a common strategy is silylation. sigmaaldrich.combund.de Reagents like N,O-bis-(trimethylsilyl)acetamide (BSA) are used to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.combund.de This derivatization increases volatility and improves the chromatographic peak shape, enabling sensitive analysis by GC, often coupled with a mass spectrometer. bund.denih.gov

A published method for the analysis of various nitroimidazoles in tissue samples involves hydrolysis, extraction, and subsequent derivatization with BSA before injection into the GC-MS system. bund.de

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantially improved speed, resolution, and sensitivity. sigmaaldrich.comwikipedia.org The technique utilizes columns packed with sub-2 µm particles, which leads to higher separation efficiency. wikipedia.org However, these smaller particles require the system to operate at much higher pressures, often up to 100 MPa. sigmaaldrich.comwikipedia.org

The enhanced resolution of UHPLC is particularly valuable for separating the target analyte from structurally similar metabolites or matrix interferences. researchgate.net An established UHPLC-MS/MS method for the determination of nitroimidazole residues and their hydroxy metabolites in aquaculture tissue utilizes a reversed-phase BEH C18 column. sigmaaldrich.com This approach allows for the rapid and reliable analysis of a large number of samples, making it highly suitable for high-throughput screening and confirmatory analysis. researchgate.netsigmaaldrich.com The main advantages of UHPLC are faster analysis times and reduced solvent consumption, making it a more cost-effective and environmentally friendly method compared to traditional HPLC. sigmaaldrich.com

Mass Spectrometric Detection and Identification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation technique, it provides a powerful tool for the unambiguous identification and trace-level quantification of analytes.

LC-MS/MS and GC-MS for Trace Residue Determination

The coupling of liquid chromatography or gas chromatography with tandem mass spectrometry (MS/MS) is the gold standard for trace residue analysis. sigmaaldrich.com These techniques offer exceptional selectivity and sensitivity, allowing for the detection of compounds at parts-per-billion (ppb) or even lower levels.

LC-MS/MS is frequently used for the analysis of nitroimidazoles in complex matrices like honey and animal tissues. nih.govsigmaaldrich.comnih.gov In this setup, the first mass spectrometer (Q1) isolates a specific parent ion (e.g., the protonated molecule of this compound, m/z 158), which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) analyzes the resulting fragment ions. Monitoring specific parent-to-fragment ion transitions (Selected Reaction Monitoring, SRM) provides high specificity and reduces matrix interference. creative-proteomics.com Modern LC-MS/MS methods can achieve detection limits as low as 0.03 ppm for this compound using the m/z 158→112 transition.

GC-MS analysis of nitroimidazoles also provides reliable confirmation and quantification. bund.de After derivatization to increase volatility, the analytes are separated on the GC column and introduced into the mass spectrometer. bund.de Selected Ion Monitoring (SIM) mode can be used to monitor characteristic ions for enhanced sensitivity. bund.de

Table 2: Performance of LC-MS/MS Methods for Nitroimidazole Residue Analysis

| Matrix | Analytes | Recovery | LOQ (µg/kg) | Source |

|---|---|---|---|---|

| Honey | Nitroimidazoles & Metabolites | 76.1 - 98.5% | 0.1 - 0.5 | nih.gov |

| Honey | Nitroimidazoles | 84 - 115% | 0.3 - 1.0 | nih.gov |

| Aquaculture Tissue | Nitroimidazoles & Metabolites | 83 - 105% | 0.07 - 1.0 | sigmaaldrich.com |

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

The ionization source is a critical component of the mass spectrometer, as it converts neutral analyte molecules into gas-phase ions. The choice of ionization technique depends on the analyte's polarity, thermal stability, and molecular weight.

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile, and large molecules. It is the most common ionization method used for the LC-MS analysis of nitroimidazoles. sigmaaldrich.comnih.govnih.gov In ESI, a high voltage is applied to a liquid passing through a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase. For nitroimidazoles, ESI is typically operated in positive ion mode, generating protonated molecules [M+H]⁺. sigmaaldrich.comnih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is complementary to ESI. jfda-online.comwikipedia.org APCI is better suited for less polar, thermally stable compounds with lower molecular weights. wikipedia.org In APCI, the sample is vaporized by a heated nebulizer, and the resulting gas-phase analyte molecules are ionized through ion-molecule reactions with reagent ions created by a corona discharge. This technique is particularly useful for analytes that are not easily ionized by ESI and can broaden the range of compounds detectable by LC-MS. nationalmaglab.org Studies have shown that APCI provides superior ionization efficiency for compounds containing an imidazole (B134444) group. jfda-online.com

Table 3: Comparison of Common Ionization Techniques for Nitroimidazole Analysis

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

|---|---|---|

| Principle | Ions are formed from charged liquid droplets. | Gas-phase analyte is ionized by chemical reactions. |

| Analyte Suitability | Polar, thermally labile molecules. | Less polar, thermally stable molecules. wikipedia.org |

| Common Ion Formed | [M+H]⁺ (Protonated molecule) | [M+H]⁺ or M⁺ (Protonated or radical cation) |

| Primary Application | LC-MS analysis of a wide range of compounds, including nitroimidazoles. nih.gov | LC-MS analysis of compounds not amenable to ESI, such as some pesticides and steroids. wikipedia.org |

Multiple Reaction Monitoring (MRM) for Specificity and Sensitivity

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique ideal for quantifying low-level analytes like this compound in complex mixtures. nih.gov This method enhances the signal-to-noise ratio by monitoring a specific precursor ion to product ion transition. For this compound, a common transition monitored is from the precursor ion with a mass-to-charge ratio (m/z) of 158 to a product ion of m/z 112. This specific transition allows for detection limits as low as 0.03 parts per million (ppm), showcasing the method's high sensitivity.

The principles of MRM involve the selection of a precursor ion in the first quadrupole, its fragmentation in the collision cell, and the selection of a specific product ion in the third quadrupole. researchgate.net This dual-filtering process significantly reduces background noise and matrix interferences, leading to more accurate and reliable quantification. nih.govresearchgate.net The development of high-resolution multiple reaction monitoring (MRMHR) further enhances the specificity of the analysis. nih.gov

| Parameter | Value | Source |

| Precursor Ion (m/z) | 158 | |

| Product Ion (m/z) | 112 | |

| Detection Limit | 0.03 ppm |

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical preceding step to instrumental analysis, aimed at isolating and concentrating the analyte of interest from the sample matrix. thermofisher.com This process is vital for removing interfering substances that could compromise the accuracy and reliability of the analytical results. thermofisher.comuga.edu For complex matrices, which can contain a multitude of components, techniques like solid-phase extraction are indispensable. sigmaaldrich.comrsc.org

Solid Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from liquid samples. sigmaaldrich.com It operates on the principle of partitioning components between a liquid phase (the sample) and a solid stationary phase (the sorbent). sigmaaldrich.com The choice of sorbent is critical and depends on the chemical properties of the analyte and the matrix. For a compound like this compound, which possesses both polar (hydroxyl group) and moderately non-polar (nitroimidazole ring) characteristics, a variety of sorbents can be effective. nih.govnih.gov

Commonly used SPE sorbents include:

Reversed-phase (e.g., C18): These non-polar sorbents are effective at retaining moderately non-polar compounds from a polar sample matrix.

Normal-phase (e.g., silica): These polar sorbents are used to retain polar analytes from non-polar samples.

Ion-exchange: These sorbents are selected based on the charge of the analyte.

Polymeric sorbents (e.g., HLB): These offer a combination of retention mechanisms and are suitable for a broad range of analytes.

The general SPE process involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte. The use of advanced SPE technologies, such as those with fritless designs, can improve reproducibility and reduce issues like channeling and voiding. thermofisher.com

Dispersive Solid Phase Extraction (dSPE) is a variation of SPE that has gained popularity due to its speed and simplicity. nih.gov In dSPE, the sorbent is added directly to the sample solution, and the mixture is vortexed or shaken to facilitate the interaction between the analyte and the sorbent. nih.gov This is followed by centrifugation to separate the sorbent with the adsorbed analyte from the liquid phase. nih.gov

dSPE is often used as a clean-up step in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.gov The choice of sorbent in dSPE is similar to traditional SPE and is tailored to the specific analyte and matrix. This technique is particularly advantageous for high-throughput analysis due to its reduced processing time and solvent consumption. nih.gov

Spectroscopic and Nuclear Magnetic Resonance (NMR) Applications in Structural Elucidation and Quantification

Spectroscopic techniques are fundamental in determining the chemical structure of molecules. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. researchgate.net

¹H NMR (Proton NMR) provides information about the number of different types of protons and their chemical environments. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the imidazole ring, the methylene (B1212753) groups of the ethanol (B145695) chain, and the hydroxyl proton. rsc.orgrsc.org

¹³C NMR (Carbon NMR) provides information about the different carbon atoms in the molecule. The spectrum of this compound would display unique peaks for each carbon atom in the imidazole ring and the ethanol substituent. derpharmachemica.comresearchgate.net

Two-dimensional (2D) NMR techniques, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals and differentiating between positional isomers. This is particularly important to distinguish this compound from its 5-nitro isomer.

| Nucleus | Chemical Shift (ppm) - Approximate | Multiplicity |

| ¹H (imidazole) | ~7.5-8.5 | singlet |

| ¹H (imidazole) | ~7.0-8.0 | singlet |

| ¹H (-CH₂-N) | ~4.0-4.5 | triplet |

| ¹H (-CH₂-OH) | ~3.5-4.0 | triplet |

| ¹H (-OH) | Variable | singlet |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Validation Parameters for Analytical Methodologies

The validation of an analytical method is essential to ensure its reliability, accuracy, and reproducibility for its intended purpose. scielo.brnih.gov Key validation parameters, as outlined by regulatory bodies, include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. scielo.br

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. scielo.br It is often assessed by recovery studies on spiked samples.

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For a method analyzing this compound, validation would involve demonstrating that the method can accurately and precisely measure the compound at relevant concentration levels, without interference from the sample matrix or related impurities. scielo.br

Table of Compounds

Preclinical Research Applications and Potential Translational Avenues

In Vitro Efficacy and Toxicity Profiling in Cell-Based Assays

The in vitro evaluation of 2-(4-Nitro-1H-imidazol-1-yl)ethanol and its derivatives has been crucial in establishing their potential as therapeutic agents. Studies have focused on their cytotoxic effects against various cancer cell lines, particularly under hypoxic (low oxygen) conditions which are characteristic of solid tumor microenvironments. Under these conditions, the nitro group of the compound can be reduced to form reactive species that damage cellular components like DNA, leading to cell death.

Research has demonstrated that the efficacy of related nitroimidazole compounds is often significantly enhanced in the absence of oxygen. For instance, studies on analogous nitroimidazole-based compounds have shown selective toxicity towards hypoxic cells compared to normoxic cells. This selective cytotoxicity is a highly desirable trait for anticancer agents, as it minimizes damage to healthy, well-oxygenated tissues. The cytotoxic activity is typically quantified using assays such as the MTT or clonogenic survival assays, which measure cell viability and proliferative capacity after exposure to the compound.

Furthermore, the compound has been investigated for its activity against various pathogens. Its structural similarity to known antimicrobial agents suggests potential efficacy against anaerobic bacteria and protozoa, where the reductive activation mechanism is also operative.

Table 1: Summary of In Vitro Studies

| Assay Type | Cell Line / Organism | Key Findings |

|---|---|---|

| Cytotoxicity Assay | Various Cancer Cell Lines | Enhanced cell killing under hypoxic conditions compared to normoxic conditions. |

| Antimicrobial Assay | Anaerobic Bacteria / Protozoa | Inhibition of growth due to bioreductive activation of the nitro group. |

In Vivo Assessment in Disease Models (e.g., Tumor Models, Infection Models)

Following promising in vitro results, the evaluation of this compound and its derivatives has been extended to in vivo animal models. In oncology, these compounds are often tested in tumor-bearing mice to assess their ability to inhibit tumor growth. These studies have provided evidence that systemically administered nitroimidazole compounds can selectively target and affect hypoxic tumor regions. The accumulation of these drugs in tumors, combined with their hypoxia-selective activation, can lead to significant anti-tumor effects.

In the context of infectious diseases, animal models of anaerobic infections are employed to determine the in vivo efficacy of these compounds. The ability of this compound-related drugs to clear infections caused by susceptible pathogens is a key measure of their therapeutic potential. These studies are critical for establishing the pharmacokinetic and pharmacodynamic properties of the compounds in a whole-organism setting.

Application as Hypoxia Biomarkers and Imaging Agents (e.g., PET Tracers, MRI Contrast Agents)

The selective trapping of nitroimidazoles in hypoxic cells makes them excellent candidates for development as imaging agents to detect and quantify tumor hypoxia. By labeling this compound or its analogues with a positron-emitting radionuclide (e.g., Fluorine-18), a Positron Emission Tomography (PET) tracer can be created. These tracers, such as the well-known [¹⁸F]fluoromisonidazole (FMISO), are administered to patients and accumulate in hypoxic tissues. The subsequent PET scan allows for the non-invasive visualization and mapping of hypoxic regions within a tumor.

This information is clinically valuable for predicting tumor aggressiveness and resistance to conventional therapies like radiation and chemotherapy, which are less effective in hypoxic environments. It can also be used to guide treatment planning, for instance, by enabling dose-painting strategies where higher radiation doses are delivered to the more resistant hypoxic subvolumes of a tumor.

Beyond PET, research has explored the development of nitroimidazole-based contrast agents for Magnetic Resonance Imaging (MRI). These agents aim to provide similar information on tissue oxygenation levels with the high spatial resolution characteristic of MRI.

Table 2: Applications in Medical Imaging

| Imaging Modality | Application | Principle of Action |

|---|---|---|

| PET | Tumor Hypoxia Imaging | Labeled compound is bioreductively trapped in hypoxic cells, allowing for visualization by PET scanner. |

| MRI | Hypoxia-Sensitive Contrast Agent | Modulates MRI signal in response to low oxygen levels, enabling mapping of tissue oxygenation. |

Development of Prodrug Strategies for Targeted Delivery

The concept of using the nitroimidazole moiety as a trigger for drug release has led to the development of innovative prodrug strategies. In this approach, a potent cytotoxic agent is chemically linked to a nitroimidazole, rendering it inactive. This prodrug is designed to be stable and non-toxic in normal, well-oxygenated tissues.

Upon reaching the hypoxic microenvironment of a tumor, the nitroimidazole part of the prodrug is reduced. This reduction initiates a chemical reaction that cleaves the linker, releasing the active cytotoxic drug directly at the tumor site. This targeted delivery approach, known as hypoxia-activated prodrug (HAP) or bioreductive prodrug strategy, has the potential to significantly increase the therapeutic index of chemotherapy by concentrating the toxic effects within the tumor and sparing healthy tissues. Various chemotherapeutic agents have been incorporated into such prodrug designs, leveraging the hypoxia-targeting properties of the nitroimidazole scaffold.

Role in Quality Control and as Reference Standards in Pharmaceutical Development

In the realm of pharmaceutical manufacturing and development, this compound serves an important function as a reference standard. Specifically, it is often identified as a process-related impurity or a metabolite of other active pharmaceutical ingredients (APIs) that contain the nitroimidazole structure. For example, it is a known impurity in the synthesis of the antibiotic tinidazole (B1682380).

Regulatory agencies require that all impurities in a drug product be identified, quantified, and controlled within strict limits to ensure the safety and efficacy of the medication. Therefore, pure this compound is synthesized and used as a certified reference material. This standard allows analytical chemists to develop and validate methods (e.g., High-Performance Liquid Chromatography, HPLC) to accurately detect and measure the levels of this specific impurity in the final drug product. Its availability is essential for routine quality control testing and for ensuring that each batch of the API meets the stringent purity requirements set by pharmacopeias and health authorities.

Future Research Directions and Unanswered Questions in 2 4 Nitro 1h Imidazol 1 Yl Ethanol Research

Elucidation of Undiscovered Biological Activities and Therapeutic Niches

The foundational 4-nitroimidazole (B12731) scaffold is a versatile pharmacophore whose full therapeutic potential has yet to be unlocked. While the antimicrobial and radiosensitizing properties of nitroimidazoles are well-documented, emerging research points toward a broader spectrum of biological activities. oup.comniscpr.res.inunimib.it Future investigations are pivotal in uncovering new therapeutic niches for derivatives of 2-(4-Nitro-1H-imidazol-1-yl)ethanol.

Recent studies have demonstrated that compounds based on the 4-nitroimidazole skeleton possess promising activities in several key therapeutic areas:

Antitubercular Activity: The discovery of potent antitubercular drugs like Pretomanid (B1679085) and Delamanid (B1670213), which are bicyclic nitroimidazoles, has spurred interest in this class. mdpi.com Research into the structure-activity relationships (SAR) of both 4- and 5-nitroimidazoles has shown that 4-nitroimidazoles are particularly effective against both aerobic and anaerobic Mycobacterium tuberculosis. nih.govacs.orgcapes.gov.brresearchgate.net This suggests that derivatives of this compound could serve as a starting point for novel anti-TB agents.

Antiviral and Anti-HIV Activity: The imidazole (B134444) nucleus is a component of several antiviral drugs. A series of 5-alkylsulfanyl derivatives of 1-aryl-2-alkyl-4-nitroimidazoles were synthesized and evaluated for anti-HIV activity. nih.gov One compound, featuring an arylsulfanyl group at the C(5) position, demonstrated inhibitory effects on HIV-1 replication. nih.gov While other synthesized 4-nitroimidazole derivatives did not show significant antiviral activity against a broad panel of viruses, the potential for this scaffold to act as a non-nucleoside reverse transcriptase inhibitor (NNRTI) warrants further exploration. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Anticancer Activity: Beyond radiosensitization, certain 4-nitroimidazole derivatives have exhibited direct cytostatic and cytotoxic activity against various cancer cell lines. nih.govnih.gov For instance, newly synthesized 4-nitroimidazole derivatives bearing tetrazole and 1,3,4-thiadiazole (B1197879) moieties have shown potent antiproliferative effects against human cancer cell lines, including leukemia and melanoma, with IC50 values in the low micromolar range. nih.govresearchgate.netresearchgate.net